(KDO)2-lipid IVA(6-) is a significant compound in the biosynthesis of lipopolysaccharides, particularly in Escherichia coli. It serves as a precursor in the formation of lipid A, which is a critical component of the outer membrane of Gram-negative bacteria. This compound is characterized by its unique structure, which includes two residues of 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) linked to lipid IVA, contributing to its biological activity and immunogenic properties.
(KDO)2-lipid IVA(6-) is primarily derived from Escherichia coli, where it plays a vital role in the synthesis of lipopolysaccharides. The enzymatic processes involved in its biosynthesis are well-documented in various studies, including those published in PLOS ONE and PubMed Central, which detail the intricate pathways leading to its formation and modification .
This compound falls under the category of glycolipids and specifically belongs to the class of lipopolysaccharides. It can be classified further based on its structural components, which include:
The synthesis of (KDO)2-lipid IVA(6-) involves several key enzymatic steps. Initially, lipid IVA undergoes modification through the action of KdtA, which catalyzes the transfer of two KDO sugars to the lipid backbone. This process is crucial for generating the KDO2-lipid IVA intermediate .
The molecular structure of (KDO)2-lipid IVA(6-) consists of:
The molecular formula for (KDO)2-lipid IVA(6-) is C₁₄H₂₅N₂O₁₂P₂, with a molecular weight of approximately 1405.7 g/mol . The compound's structure can be represented as foll
The Raetz pathway (named after Christian R. H. Raetz) is the conserved biosynthetic route for Kdo2-lipid A and its precursor Kdo2-lipid IVA in Gram-negative bacteria. This pathway comprises nine sequential enzymatic steps, initiating in the cytoplasm and concluding at the inner membrane. The process begins with UDP-GlcNAc (uridine diphosphate N-acetylglucosamine), which undergoes acylation, deacetylation, and further acylations to form lipid IVA. Subsequent steps attach two Kdo (3-deoxy-D-manno-octulosonic acid) residues, yielding Kdo2-lipid IVA (C84H154N2O37P2; MW 1846.06 Da) [1] [6]. Kdo2-lipid IVA serves as the core structure for mature Kdo2-lipid A, which anchors lipopolysaccharide (LPS) in the outer membrane. The pathway’s conservation makes it essential for bacterial viability and a target for novel antibiotics [1] [2].
Table 1: Key Intermediates in the Raetz Pathway
Intermediate | Enzymes Involved | Function |
---|---|---|
UDP-GlcNAc | LpxA | Initial substrate |
UDP-3-O-acyl-GlcNAc | LpxC | Deacetylation (committed step) |
UDP-2,3-diacyl-GlcN | LpxD | N-acylation |
Lipid X + UDP-2,3-diacyl-GlcN | LpxH/LpxI | Pyrophosphate hydrolysis |
Lipid IVA | LpxB | Disaccharide formation |
Kdo2-lipid IVA | KdtA (WaaA) | Kdo disaccharide attachment |
The initial acyl transfer reactions exhibit precise substrate selectivity:
Table 2: Acyl-Transfer Enzymes in Early Lipid A Biosynthesis
Enzyme | Reaction | Structure | Substrate Specificity |
---|---|---|---|
LpxA | UDP-GlcNAc 3-O-acylation | Homotrimer | C14 acyl chains (in E. coli) |
LpxC | UDP-3-O-acyl-GlcNAc deacetylation | Monomer, Zn2+-dependent | Irreversible committed step |
LpxD | UDP-3-O-acyl-GlcN N-acylation | Homotrimer | N-acyl-ACP transfer |
The canonical nine-enzyme Raetz pathway is not universal among Gram-negative bacteria. Genomic analyses reveal:
Gene duplications have driven functional diversification in lipid A biosynthesis:
Table 3: Gene Duplication Events in Lipid A Biosynthesis
Duplicated Gene Pair | Sequence Similarity | Evolutionary Origin | Functional Outcome |
---|---|---|---|
lpxA / lpxD | 45% | Early Gram-negative bacteria | Acyl chain incorporation at C-3/N |
lpxH / lpxH2 | 42% | Within Proteobacteria | UDP-diacyl-GlcN pyrophosphatase |
lpxL / lpxM | 47% | Group II Gammaproteobacteria | Secondary acyl chain addition |
KdtA (WaaA) catalyzes the transfer of Kdo residues to lipid IVA. Its function varies taxonomically:
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